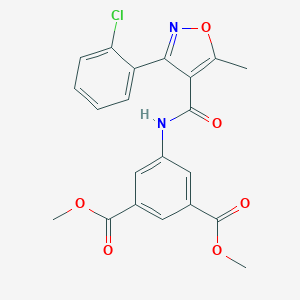
5-((3-(2-clorofenil)-5-metilisoxazol-4-IL)carbonilamino)-3-(metoxicarbonil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate is a useful research compound. Its molecular formula is C21H17ClN2O6 and its molecular weight is 428.8g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencia de los Materiales
Los derivados de isoxazol se utilizan en la ciencia de los materiales como materiales fotocrómicos, sondas electroquímicas para iones de cobre (Cu2+), componentes en células solares sensibilizadas con colorante, materiales de alta energía y cristales líquidos debido a sus propiedades ópticas .
Agricultura
En agricultura, los compuestos de isoxazol pueden servir como plaguicidas o herbicidas, aprovechando su reactividad química para controlar plagas y malezas .
Industria Farmacéutica
Los derivados de isoxazol tienen varias aplicaciones en la industria farmacéutica. Son conocidos por sus actividades antimicrobianas, antitumorales, anticancerígenas, antifúngicas y antibacterianas .
Inhibición Enzimática
Algunos derivados de isoxazol se han estudiado por su capacidad para inhibir enzimas como la acetilcolinesterasa (AChE), lo cual es relevante en el tratamiento de afecciones como la enfermedad de Alzheimer .
Actividad Biológica
Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate is a complex organic compound belonging to the isoxazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate is represented as follows:
- IUPAC Name : Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate
- Molecular Formula : C19H18ClN3O5
- Molecular Weight : 403.82 g/mol
The structure includes a methoxycarbonyl group, a benzoate moiety, and a chlorophenyl-isoxazole unit, which are critical for its biological activity.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available isoxazole derivatives. The key steps include:
- Formation of the Isocyanate Intermediate : The reaction of a suitable amine with a carboxylic acid derivative to form an isocyanate.
- Coupling Reaction : The isocyanate reacts with a phenolic compound to yield the final product.
Research has shown that modifications to the chlorophenyl and isoxazole moieties significantly affect biological activity. For instance, replacing the chlorine atom with other substituents can lead to variations in potency against cancer cell lines .
Anticancer Activity
A significant aspect of the biological activity of this compound is its anticancer potential. Studies have demonstrated that derivatives of isoxazole exhibit promising cytotoxic effects against various cancer cell lines:
- In Vitro Studies : Compounds similar to Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate showed IC50 values ranging from 1.8 μM to >20 μM against hepatocellular carcinoma (Huh7) and breast cancer (MCF7) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate | Huh7 | 1.8 |
| Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate | MCF7 | >20 |
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit calcium mobilization in cells expressing leukotriene receptors, suggesting a role in inflammatory pathways that could be linked to tumor progression .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Isoxazole Derivatives : A study published in Bioorganic & Medicinal Chemistry highlighted that vicinal diaryl-substituted isoxazoles exhibited significant inhibitory activity against various cancer cells, establishing a clear SAR that correlates structural modifications with increased potency .
- In Vivo Efficacy : In vivo studies on related compounds have indicated potential efficacy in tumor-bearing models, although specific data on Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate remains limited.
Propiedades
IUPAC Name |
dimethyl 5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6/c1-11-17(18(24-30-11)15-6-4-5-7-16(15)22)19(25)23-14-9-12(20(26)28-2)8-13(10-14)21(27)29-3/h4-10H,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLUZKVQVMPDLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














